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molecular formula C8H6BrN3O2 B8672908 6-Bromo-1-methyl-4-nitro-1H-indazole

6-Bromo-1-methyl-4-nitro-1H-indazole

Cat. No. B8672908
M. Wt: 256.06 g/mol
InChI Key: IOMNZVYNNUWNOS-UHFFFAOYSA-N
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Patent
US09145414B2

Procedure details

60% Sodium hydride (including 40% liquid paraffin as an additive) (213 mg) was added to a solution of 6-bromo-4-nitro-1H-indazole (901 mg) in DMF (19 ml) in an ice bath. Subsequently, the reaction solution was stirred at 0° C. for 15 minutes, then methyl iodide (0.35 ml) was added, and the reaction solution was allowed to react at room temperature for 11 hours. The reaction solution was poured into water, and the deposited precipitate was filtrated to obtain a crude product. The crude product was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate) to obtain 6-bromo-1-methyl-4-nitro-1H-indazole and 6-bromo-2-methyl-4-nitro-2H-indazole as a yellow solid, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
901 mg
Type
reactant
Reaction Step Four
Name
Quantity
19 mL
Type
solvent
Reaction Step Four
Quantity
0.35 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][NH:10]2)=[C:6]([N+:13]([O-:15])=[O:14])[CH:5]=1.[CH3:16]I.O>CN(C=O)C>[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][N:10]2[CH3:16])=[C:6]([N+:13]([O-:15])=[O:14])[CH:5]=1.[Br:3][C:4]1[CH:5]=[C:6]([N+:13]([O-:15])=[O:14])[C:7]2[C:11]([CH:12]=1)=[N:10][N:9]([CH3:16])[CH:8]=2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
901 mg
Type
reactant
Smiles
BrC1=CC(=C2C=NNC2=C1)[N+](=O)[O-]
Name
Quantity
19 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0.35 mL
Type
reactant
Smiles
CI
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Subsequently, the reaction solution was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at room temperature for 11 hours
Duration
11 h
FILTRATION
Type
FILTRATION
Details
the deposited precipitate was filtrated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=C2C=NN(C2=C1)C)[N+](=O)[O-]
Name
Type
product
Smiles
BrC=1C=C(C2=CN(N=C2C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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